Product packaging for 3-Amino-3,4-dihydro-1,2,4-triazol-5-one(Cat. No.:)

3-Amino-3,4-dihydro-1,2,4-triazol-5-one

Cat. No.: B12362769
M. Wt: 100.08 g/mol
InChI Key: OVVRVGLPLAHFBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-3,4-dihydro-1,2,4-triazol-5-one (CAS Number: 1003-35-6) is a key heterocyclic building block in medicinal and agricultural chemistry. This compound features a 1,2,4-triazol-5-one core scaffold substituted with an amino group, offering multiple sites for chemical modification and making it a valuable intermediate in organic synthesis programs. The primary research value of this compound and its analogs lies in their application as precursors for the development of biologically active molecules. The 1,2,4-triazole nucleus is a privileged structure in drug discovery, found in numerous therapeutic agents. For instance, derivatives of 1,2,4-triazole are present in clinically used antifungal drugs (e.g., fluconazole, itraconazole), anticancer agents (e.g., letrozole, anastrozole), and antiviral compounds . Researchers utilize this chemical scaffold to synthesize novel compounds for screening against a range of biological targets, exploring potential antimicrobial, anticonvulsant, anti-inflammatory, and antitumor activities . In agrochemical research, similar triazole derivatives are widely used as effective fungicides (e.g., prothioconazole) and herbicides . The mechanism of action for triazole-based compounds often involves interaction with enzymes or biological polymers. Specific derivatives have been investigated for their ability to inhibit enzymes like reverse transcriptase in antiviral research . The structure-activity relationships (SAR) of these compounds can be finely tuned by modifying the substituents on the triazole ring, allowing researchers to optimize properties like potency, selectivity, and metabolic stability. Handling and Safety: For safe handling, refer to the associated Safety Data Sheet (SDS). This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. It must not be used as a consumer product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4N4O B12362769 3-Amino-3,4-dihydro-1,2,4-triazol-5-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C2H4N4O

Molecular Weight

100.08 g/mol

IUPAC Name

3-amino-3,4-dihydro-1,2,4-triazol-5-one

InChI

InChI=1S/C2H4N4O/c3-1-4-2(7)6-5-1/h1H,3H2,(H,4,7)

InChI Key

OVVRVGLPLAHFBW-UHFFFAOYSA-N

Canonical SMILES

C1(NC(=O)N=N1)N

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Amino 3,4 Dihydro 1,2,4 Triazol 5 One and Its Structural Derivatives

Traditional and Established Synthetic Routes

Traditional methods for the synthesis of the 1,2,4-triazole (B32235) ring system often rely on multi-step sequences and cyclocondensation reactions. These established routes have been foundational in heterocyclic chemistry.

Multi-Step Approaches to the 1,2,4-Triazol-5-one (B2904161) Core

The synthesis of the fundamental 1,2,4-triazol-5-one core often involves a multi-step process starting from simple, commercially available precursors. A well-established method involves the reaction of semicarbazide (B1199961) or its salts with formic acid. google.com This process typically occurs in two main stages:

Formation of an Acyclic Intermediate : Semicarbazide (as a free base or hydrochloride salt) is first reacted with formic acid to produce an N-formylsemicarbazide intermediate. google.com

Cyclization : The formylsemicarbazide is then cyclized to form the 1,2,4-triazol-3-one ring. This cyclization is typically achieved by heating, sometimes in a suitable solvent like excess formic acid, to drive the dehydration and ring-closure. google.com

While reliable, these methods can generate significant byproducts, such as hydrochloric acid when starting from semicarbazide hydrochloride, which requires appropriate management. google.com

Cyclocondensation Reactions in Triazole Synthesis

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, involving the formation of a ring from one or more acyclic precursors through the formation of two new bonds. For 1,2,4-triazoles, these reactions often involve the condensation of a hydrazine-containing compound with a molecule providing a single carbon atom to complete the ring.

A general and efficient method involves the cyclization of hydrazinecarboximidamide derivatives with a formic acid equivalent, such as trimethyl orthoformate. nih.gov This approach is convergent, allowing for the synthesis of various substituted 3-amino-1,2,4-triazoles. The key hydrazinecarboximidamide intermediate can be prepared from either a substituted thiourea (B124793) and hydrazine (B178648) or from a hydrazinecarbothioamide and an amine, providing flexibility for introducing different substituents at various positions on the triazole ring. nih.gov

Another prominent cyclocondensation strategy involves the reaction of hydrazides with various electrophiles. For instance, the reaction between hydrazides and alkyl/aryl isothiocyanates initially forms a thiosemicarbazide (B42300) intermediate, which can then undergo cyclization under basic conditions to yield 1,2,4-triazole-5-thione derivatives. researchgate.net Similarly, the reaction of carboxylic acid chlorides with aminoguanidines produces N-acyl aminoguanidine (B1677879) intermediates that undergo ring closure upon heating to form 3-amino-1,2,4-triazoles. mdpi.com These methods highlight the versatility of cyclocondensation in building the triazole scaffold from diverse starting materials.

Modern and Efficient Synthetic Strategies

In recent years, the focus of synthetic chemistry has shifted towards developing more efficient, environmentally benign, and atom-economical methodologies. One-pot multicomponent reactions (MCRs) have emerged as powerful tools that align with the principles of green chemistry by reducing waste, saving time, and simplifying operational procedures. rdd.edu.iqnih.gov

One-Pot Multicomponent Reaction (MCR) Development

Multicomponent reactions, where three or more reactants are combined in a single step to form a product that incorporates portions of all starting materials, are highly sought after in modern organic synthesis. rdd.edu.iq Numerous MCRs have been developed for the synthesis of 1,2,4-triazoles, offering rapid access to structurally diverse compound libraries. nih.govnih.gov These strategies often employ catalysts to facilitate the cascade of bond-forming events required to construct the heterocyclic ring in a single operation.

Iron catalysis has gained prominence as a cost-effective and environmentally friendly alternative to methods using more expensive or toxic heavy metals. A novel one-pot synthesis of 3-amino-1,2,4-triazoles has been developed using iron(III) chloride as a catalyst. researchgate.netresearchgate.net This methodology involves the reaction of an aminonitrile with various alkyl and aryl nitriles. researchgate.net The process is highly efficient, proceeds under mild conditions, and demonstrates good tolerance for a range of functional groups, leading to excellent yields of the desired triazole derivatives. researchgate.net

The general procedure involves mediating the reaction between cyanamide, hydroxylamine, and a nitrile in the presence of iron(III) chloride to form the 3-amino-1,2,4-triazole structure. mdpi.comresearchgate.net This approach is particularly valuable for its sustainability and the high yields achieved across various substituted substrates. researchgate.net

Table 1: Examples of 5-Substituted 3-Amino-1,2,4-triazoles Synthesized via Iron-Catalyzed One-Pot Reaction Data sourced from a study by Kumar et al., 2019. researchgate.net

Deep eutectic solvents (DES) have emerged as green and sustainable alternatives to conventional volatile organic solvents. nih.gov A commonly used DES is a mixture of choline (B1196258) chloride and urea (B33335), which is biodegradable, non-toxic, and inexpensive. researchgate.netnih.gov This medium has been successfully employed for the synthesis of 3-amino-1,2,4-triazole derivatives. researchgate.net

In a notable one-pot procedure, 5-substituted 3-amino-1,2,4-triazoles are synthesized from the reaction of various alkyl or aryl hydrazides with urea. researchgate.net In this system, the choline chloride/urea mixture uniquely functions as the solvent, a catalyst, and a reagent (urea being one of the reactants). researchgate.net This method offers several advantages, including an eco-friendly procedure, simple work-up, good to excellent product yields, and reasonable reaction times. researchgate.net The process involves heating a mixture of the hydrazide and urea in the pre-formed deep eutectic solvent. researchgate.netresearchgate.net

Table 2: Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles using Choline Chloride/Urea DES Data sourced from a study by Ghashang et al., 2022. researchgate.net

Reactions with Malononitrile (B47326) and Aldehydes

A notable advancement in the synthesis of fused triazole systems is the one-pot, three-component reaction involving an aminotriazole, an aldehyde, and malononitrile. This method allows for the efficient construction of complex heterocyclic frameworks like nih.govnih.govmdpi.comtriazolo[4,3-a]pyrimidines. nih.gov In a typical procedure, 3-amino-1,2,4-triazole is reacted with various aromatic aldehydes and malononitrile in ethanol (B145695), catalyzed by a base such as sodium hydroxide (B78521) (NaOH). nih.gov This reaction can be performed under conventional heating (reflux) or using ultrasound irradiation to accelerate the process. nih.gov The use of NaOH as a catalyst has been shown to be optimal compared to other bases like triethylamine (B128534) (Et3N) or catalysts like L-proline and acetic acid. nih.gov This multicomponent approach is valued for its operational simplicity, short reaction times, high selectivity, and good yields. nih.gov

The reaction proceeds via the initial formation of an intermediate from the aldehyde and malononitrile, followed by a nucleophilic attack from the aminotriazole, leading to cyclization and the formation of the fused pyrimidine (B1678525) ring. nih.gov This strategy provides a direct route to novel 5-amino-7-aryl-7,8-dihydro- nih.govnih.govmdpi.comtriazolo[4,3-a]pyrimidine-6-carbonitriles. nih.gov

Table 1: Three-Component Synthesis of Triazolo[4,3-a]pyrimidine Derivatives

ReactantsCatalystSolventConditionsProduct TypeReference
3-Amino-1,2,4-triazole, Malononitrile, Aromatic Aldehydes20 mol% NaOHEthanolReflux, 1-2 h5-amino-7-aryl-7,8-dihydro- nih.govnih.govmdpi.comtriazolo[4,3-a]pyrimidine-6-carbonitriles nih.gov
3-Amino-1,2,4-triazole, Malononitrile, 4-Chlorobenzaldehyde20 mol% NaOHEthanolUltrasonic Irradiation, 30 min5-Amino-7-(4-chlorophenyl)-7,8-dihydro- nih.govnih.govmdpi.comtriazolo[4,3-a]pyrimidine-6-carbonitrile nih.gov

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, increased yields, and enhanced selectivity. scielo.org.zarsc.org This technology has been successfully applied to the synthesis of 3-amino-1,2,4-triazole and its derivatives. researchgate.netmdpi.com

One efficient, green method involves the direct condensation of carboxylic acids with aminoguanidine bicarbonate under controlled microwave conditions. mdpi.com This protocol, which uses a minimal amount of water and an optimized amount of hydrochloric acid (HCl) as a catalyst, allows for high reaction temperatures (e.g., 180 °C) to be reached rapidly in sealed vessels. mdpi.com This approach is particularly suitable for volatile carboxylic acids and is scalable. mdpi.com

Another microwave-assisted route synthesizes N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. This involves the acylation of aminoguanidine hydrochloride with succinic anhydride, followed by a microwave-irradiated recyclization of the resulting N-guanidinosuccinimide with an amine. mdpi.comsciforum.net The use of microwaves facilitates the nucleophilic opening of the succinimide (B58015) ring and the subsequent formation of the 1,2,4-triazole ring. sciforum.net Similarly, new Schiff base derivatives of 3-[(4-amino-5-thioxo-1,2,4-triazol-3-yl)methyl]-2(3H)-benzoxazolone have been synthesized from the parent triazole and various aromatic aldehydes under microwave irradiation, using acetic acid as both a solvent and a catalyst. lew.ro This method highlights the benefits of microwave assistance, including high yields, short reaction times, product purity, and simplified work-up procedures. lew.ro

Table 2: Examples of Microwave-Assisted Synthesis of Triazole Derivatives

Starting MaterialsReaction TypeConditionsYieldReference
Aminoguanidine Bicarbonate, Carboxylic AcidsDirect Condensation180 °C, 3 h, HCl catalystHigh mdpi.com
N-guanidinosuccinimide, AminesRecyclizationMicrowave IrradiationNot specified sciforum.net
3-[(4-Amino-5-thioxo-1,2,4-triazol-3-yl)methyl]-2-benzoxazolone, Aromatic AldehydesSchiff Base FormationMicrowave Irradiation, Acetic AcidHigh lew.ro

Selective Functionalization of the Triazole Ring System

The functionalization of the pre-formed triazole ring is a key strategy for creating diverse derivatives. Selective reactions can target the different nitrogen atoms within the ring or the exocyclic amino group, allowing for the introduction of a wide range of substituents.

Alkylation and acylation are fundamental reactions for modifying the triazole core. In Friedel-Crafts type reactions, an alkyl (R) or acyl (R-C=O) group is introduced, typically onto a benzene (B151609) ring, but the principles can be extended to heterocyclic systems. These reactions involve an electrophile attacking an electron-rich ring system. youtube.com For triazoles, direct N-alkylation or N-acylation is a common method for functionalization. mdpi.com For instance, N-alkylation can be achieved by reacting the triazole with an alkyl halide. The regioselectivity of this reaction (i.e., which nitrogen atom is alkylated) can be influenced by the reaction conditions and the substitution pattern of the triazole itself. Acylation often occurs at the exocyclic amino group or one of the ring nitrogens, using acyl chlorides or anhydrides as the acylating agents. mdpi.com

The exocyclic amino group of 3-amino-1,2,4-triazole is a reactive handle for derivatization, most commonly through the formation of Schiff bases and Mannich bases.

Schiff Bases are formed by the condensation reaction between the primary amino group of the triazole and a carbonyl compound, typically an aldehyde or ketone. nih.gov This reaction creates an azomethine or imine group (-N=CH-). nih.gov The synthesis is often carried out by refluxing equimolar amounts of the aminotriazole and the aldehyde in a solvent like methanol (B129727) or ethanol, sometimes with an acid catalyst. lew.ronih.gov Sonication and microwave irradiation have been employed as green chemistry approaches to accelerate Schiff base formation, often leading to excellent yields in minutes. nih.gov

Mannich Bases are formed in a three-component reaction involving the aminotriazole (as a compound with an active hydrogen), formaldehyde (B43269), and a secondary amine (like morpholine (B109124) or piperidine). researchgate.netnih.gov In this aminoalkylation reaction, a new N-C-N linkage is created. nih.gov For example, Schiff bases derived from 4-amino-3-methyl-s-triazole-5-thiol can be further reacted with formaldehyde and a secondary amine in ethanol at room temperature to yield the corresponding Mannich bases. nih.govrsc.org However, the reaction can be complex; in some cases, reacting 4-amino-3-methyl-s-triazole-5-thiol with formaldehyde alone can lead to a cyclized thiadiazole product without incorporating the secondary amine. nih.govrsc.org

Table 3: Synthesis of Schiff and Mannich Bases from Aminotriazoles

Reaction TypeReactantsConditionsProductReference
Schiff BaseAminotriazole, Aromatic AldehydeUltrasound, 3-5 minTriazole-derived Schiff Base nih.gov
Mannich BaseTriazole-derived Schiff Base, Formaldehyde, Secondary AmineEthanol, Room TemperatureTriazole-derived Mannich Base nih.gov, rsc.org
Schiff Base4-Amino-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one, 9H-fluorene-2-carbaldehydeConventional heating or MicrowaveFluorenylideneamino-triazol-3-one scielo.org.za

Green Chemistry Principles in Triazole Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. nih.govrsc.org Key aspects include the use of eco-friendly solvents (like water or ethanol), alternative energy sources (microwaves, ultrasound), and atom-economical reactions like multicomponent reactions. nih.govresearchgate.net

The synthesis of 1,2,4-triazoles has benefited significantly from these principles. For example, microwave-assisted synthesis in aqueous media or under solvent-free conditions provides a rapid and efficient alternative to traditional methods that often require volatile organic solvents and long reaction times. rsc.orgresearchgate.net Ultrasound irradiation is another green technique used to promote reactions, such as in the one-pot synthesis of triazolopyrimidines or the rapid formation of Schiff bases. nih.govnih.govresearchgate.net Furthermore, electrochemical methods are being developed for the synthesis of 1,2,4-triazole-fused heterocycles, which avoid the need for chemical oxidants and reagents. rsc.org These methods are atom- and step-economical and can often be performed under mild conditions. rsc.org

Synthesis of Selenium-Containing Triazole Analogs

The incorporation of selenium into the 1,2,4-triazole scaffold has led to the development of novel organoselenium compounds. Selenium is an essential trace element, and its inclusion in organic molecules can impart unique biological properties. nih.gov

A primary method for synthesizing selenium-containing triazoles is through click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.comnih.govelsevierpure.com In this strategy, a selanyl-alkyne is reacted with an organic azide (B81097) to form a 4-selanyl-1,2,3-triazole. nih.gov The required selanyl-alkynes can be prepared from diphenyl diselenides, which are cleaved with a reducing agent to form a nucleophile that reacts with propargyl bromide. mdpi.com One-pot strategies have also been developed where selenium-containing carbinols are used as starting materials to generate the reactive terminal selanylalkynes in situ, avoiding their isolation. nih.gov

Another approach involves conjugating selenium nanoparticles (SeNPs) with pre-synthesized triazole derivatives. ekb.eg This sono-synthesis method utilizes ultrasonic irradiation, often in the presence of natural catalysts, to create novel hybrid materials. ekb.eg

Table 4: Methods for Synthesizing Selenium-Containing Triazoles

MethodologyKey ReactantsCatalyst/ConditionsProduct TypeReference
Click Chemistry (CuAAC)Selanyl-alkyne, Organic AzideCopper sulfate, Sodium ascorbate4-Arylselanyl-1H-1,2,3-triazole nih.gov, mdpi.com
One-pot from CarbinolsSelenium-containing carbinol, AzideNot specifiedSelanyl-triazole nih.gov
Nanoparticle ConjugationTriazole derivative, Selenium sourceSonication, Natural catalystsTriazole-conjugated SeNPs ekb.eg

Fundamental Investigations into Reaction Mechanisms and Chemical Transformations

Mechanistic Pathways in the Formation of 3-Amino-3,4-dihydro-1,2,4-triazol-5-one Derivatives

The synthesis of the 1,2,4-triazole (B32235) ring system is a cornerstone of heterocyclic chemistry, with various strategies developed to construct this valuable scaffold. The formation of this compound derivatives often involves multi-step sequences, including cyclization, condensation, and rearrangement reactions.

The construction of the 1,2,4-triazol-5-one (B2904161) ring is typically achieved through cyclization reactions. One common method involves the reaction of ester ethoxycarbonyl hydrazones with hydrazine (B178648) hydrate (B1144303). nih.gov Another established pathway is the reaction of acylhydrazides with phosgene (B1210022) to create an oxadiazolinone intermediate, which is subsequently reacted with hydrazine hydrate to yield the 4-amino-1,2,4-triazol-5-one structure. google.com

Microwave-assisted synthesis has emerged as an efficient method for the direct condensation of carboxylic acids with aminoguanidine (B1677879) bicarbonate under acidic catalysis, providing straightforward access to 5-substituted 3-amino-1,2,4-triazoles. mdpi.com The choice of synthetic pathway can depend on the nucleophilicity of the reagents; for instance, less nucleophilic aromatic amines may require an alternative reaction sequence compared to more reactive aliphatic amines. rsc.org

Computational studies on related triazole syntheses, such as the [3+2] cycloaddition of azides and β-carbonyl phosphonates, propose a mechanism involving triazoline intermediates. acs.org The reaction proceeds through either an E- or Z-olefinic anion, which acts as a dipolarophile, reacting with an azide (B81097) to form the triazoline intermediate that subsequently yields the triazole ring. acs.org In other systems, like the photochemical synthesis of 1,2,4-triazoles, the mechanism involves the formation of a triplet species from an azodicarboxylate, which then reacts with a diazoalkane to form an azomethine ylide. nih.govrsc.orgrsc.org This ylide, a potent 1,2-dipole, undergoes a subsequent cycloaddition with a nitrile to form the 1,2,4-triazole ring. nih.govrsc.orgrsc.org

Table 1: Selected Synthetic Pathways to 1,2,4-Triazole Derivatives

Starting MaterialsKey Intermediate/ProcessProduct TypeReference
Ester ethoxycarbonyl hydrazones, Hydrazine hydrateCyclization4-Amino-4,5-dihydro-1H-1,2,4-triazole-5-ones nih.gov
Acylhydrazide, Phosgene, Hydrazine hydrateOxadiazolinone intermediate4-Amino-1,2,4-triazol-5-ones google.com
Carboxylic acids, Aminoguanidine bicarbonateMicrowave-assisted direct condensation5-Substituted 3-amino-1,2,4-triazoles mdpi.com
Azodicarboxylates, Diazoalkanes, NitrilesPhotochemical formation of azomethine ylide1,2,4-Triazoles nih.govrsc.org

Tautomerism, the interconversion of structural isomers through proton migration, is a critical feature of 1,2,4-triazole chemistry, profoundly influencing their structure, stability, and reactivity. For 3-amino-1,2,4-triazole derivatives, annular prototropic tautomerism can result in several forms, such as the 5-amino-1H, 3-amino-1H, and 5-amino-4H tautomers. nih.gov

NMR spectroscopy and X-ray crystallography are powerful tools for studying these tautomeric equilibria. rsc.orgnih.gov In solution, the tautomeric transformations can be rapid, sometimes appearing as averaged signals in ¹³C NMR spectra. nih.gov However, for certain derivatives, particularly those with electron-withdrawing substituents on the amide group, distinct tautomers can be resolved, allowing for the estimation of equilibrium constants. nih.gov Studies on N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides revealed that the 5-amino-1H-1,2,4-triazole form is generally the predominant tautomer in the equilibria. nih.gov

Computational analyses on related triazolones, such as 4-(m-chlorobenzylamino)-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one and 5-nitro-2,4-dihydro-3H-1,2,4-triazolone (NTO), consistently show that the keto (or triazolone) form is more stable than the enol tautomers. nih.govacs.org For NTO, two enol tautomers with a 1H-1,2,4-triazole skeleton are calculated to be only 4 kcal/mol less stable than the primary tautomer, suggesting they could play a role in reaction mechanisms. acs.org The enhanced stability of these enol tautomers is attributed to their greater aromaticity compared to the NTO form. acs.org In contrast, the direct intramolecular proton transfer to form the enol tautomer in 4-(m-chlorobenzylamino)-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one faces a high energy barrier, indicating a disfavored process without solvent assistance. nih.gov

Table 2: Relative Stability of Tautomers in Triazolone Systems

Compound SystemMost Stable TautomerLess Stable TautomersEnergy Difference (kcal/mol)MethodReference
5-Nitro-2,4-dihydro-3H-1,2,4-triazolone (NTO)Keto (NTO)Enol tautomers~4MP2/6-311+G acs.org
5-Nitro-2,4-dihydro-3H-1,2,4-triazolone (NTO)Keto (NTO)aci-Nitro tautomers~30MP2/6-311+G acs.org
4-(m-chlorobenzylamino)-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-oneKeto formEnol formHigh barrier, disfavored processB3LYP/6-311++G(d,p) nih.gov
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides5-amino-1H tautomer3-amino-1H tautomerVaries with substituentNMR Spectroscopy nih.gov

Anionic species play a crucial role in mediating and accelerating the reaction cascades that lead to the formation of triazole rings. The use of a base can facilitate reactions in several ways. An alkaline environment can assist in the addition step of a reaction by abstracting a proton, and it can also promote elimination steps by increasing the population of charged intermediates like alkoxides. acs.org Furthermore, if the final triazole product has acidic protons (such as the urazole (B1197782) protons in triazolinediones with a pKa of ~5), a base can deprotonate the product, rendering the final step of the mechanism irreversible. acs.org

In the synthesis of 1,2,3-triazoles from β-carbonyl phosphonates, the choice of base is critical. The use of cesium carbonate (Cs₂CO₃) in DMSO uniquely facilitates the formation of a Z-conformation cesium enolate intermediate. acs.org This specific anionic intermediate is a highly efficient dipolarophile for the [3+2] cyclization with an azide, leading to high yields of the desired triazole product and avoiding unwanted side products. acs.org

The anion of 5-nitro-2,4-dihydro-3H-1,2,4-triazolone (NTO) has also been studied. acs.org This anion is more aromatic than the neutral NTO molecule, which helps to explain its relatively low calculated proton affinity. acs.org The formation and stability of such anions are integral to understanding the reactivity and potential reaction pathways of these heterocyclic systems in various chemical environments.

Decomposition and Stability Studies

Understanding the decomposition mechanisms and stability of triazolone compounds is essential, particularly for their derivatives used as energetic materials. These studies often involve investigating the effects of heat, light, and shock on the molecular structure.

The unimolecular decomposition of triazolones, especially nitro-substituted derivatives like 5-nitro-2,4-dihydro-3H-1,2,4-triazol-5-one (NTO), has been a subject of extensive theoretical and experimental investigation. For NTO, computational studies suggest that the most probable initial step in its unimolecular decomposition is the homolytic cleavage of the C–NO₂ bond. researchgate.netacs.org This pathway is considered the most energetically favorable for initiating decomposition. researchgate.netmdpi.com

Following the initial C–NO₂ bond scission, a series of subsequent reactions can occur. researchgate.net Another significant decomposition mechanism for triazoles is the cleavage of the heterocyclic ring skeleton. mdpi.comacs.org For 1,2,4-triazole, an H-transfer path is a primary decomposition route, whereas for 1,2,3-triazole, a ring-opening path is more favorable. acs.org The presence of a nitro group can influence these pathways; the electron-withdrawing nature of the nitro group has been found to have opposite effects on the primary dissociation channels of 1,2,4-triazole versus 1,2,3-triazole derivatives. acs.org

Under shock loading conditions, reactive molecular dynamics simulations show that NTO molecules first form clusters via intermolecular hydrogen bonding. mdpi.com Decomposition then initiates as individual NTO molecules dissociate from these clusters, primarily through NO₂ elimination and ring cleavage. mdpi.com A minor decomposition pathway is triggered by intermolecular hydrogen transfer. mdpi.com

Table 3: Summary of Proposed Unimolecular Decomposition Pathways for Triazolones

Compound FamilyPrimary Decomposition PathwayKey Features/ProductsReference
5-Nitro-2,4-dihydro-3H-1,2,4-triazol-5-one (NTO)C–NO₂ bond homolysisMost energetically favorable initial step; ·NO₂ elimination. researchgate.netacs.org
NTO (under shock loading)NO₂ elimination and Ring cleavageDecomposition follows dissociation from molecular clusters. mdpi.com
1,2,4-TriazolesH-transferHigher energy barrier than 1,2,3-triazole decomposition. acs.org
1,2,3-TriazolesRing-openingFormation of N₂ is a dominant channel. acs.orgresearchgate.net
Δ¹-1,2,4-TriazolinesN₂ loss from triazoline moietyForms an azomethine ylide intermediate. cdnsciencepub.com

Triazolone derivatives can undergo transformations when subjected to energy inputs like light (photochemical) or heat (thermochemical). Photochemical reactions can initiate unique synthetic pathways for forming 1,2,4-triazoles. nih.govrsc.orgrsc.org For example, photoexcitation of azodicarboxylates can generate a triplet species that reacts with diazoalkanes to form an azomethine ylide, which then undergoes cycloaddition to yield the triazole ring. nih.govrsc.org Photochemical decomposition is also a known transformation process for triazole rings. acs.org

Thermochemical transformations, or thermolysis, often involve the decomposition of the triazole ring. Studies on Δ¹-1,2,4-triazolines show they are thermally unstable and decompose by losing molecular nitrogen (N₂) to form an azomethine ylide, which then undergoes further reactions. cdnsciencepub.com The thermal decomposition of energetic materials like 5,5′-dinitro-2H,2H′-3,3′-bi-1,2,4-triazole (DNBT) shows that N₂ and NO₂ are the dominant initial gas phase products. nih.gov

The compound 3-amino-1,2,4-triazol-5-one (ATO), which is a transformation product of NTO, is highly susceptible to oxidative transformation. nih.gov In the presence of the mineral birnessite, ATO undergoes nearly complete transformation within minutes to form urea (B33335), CO₂, and N₂ gas. nih.gov This indicates that abiotic transformation on mineral surfaces is a significant process for this compound. nih.gov In contrast, its precursor, NTO, shows no detectable adsorption or transformation under the same conditions, highlighting the significant difference in reactivity between the nitro and amino-substituted compounds. nih.gov

Degradation Mechanisms in Various Media

The environmental fate of this compound (ATO) is a subject of significant research, particularly as it is a primary reduction product of the insensitive munition compound 3-nitro-1,2,4-triazol-5-one (NTO). nih.govnih.gov Under anaerobic conditions, the nitro group of NTO is readily reduced by soil bacteria or iron-containing minerals to form ATO. nih.govnih.gov Due to its high water solubility, ATO can be dissolved in surface water and groundwater, where it undergoes further decomposition. nih.gov

The degradation of ATO is significantly influenced by indirect photolysis, a process driven by reactive oxygen species (ROS) generated by sunlight irradiation in water. nih.gov Computational studies, specifically using Density Functional Theory (DFT), have elucidated the primary mechanisms of its degradation.

Role of Reactive Oxygen Species (ROS):

Superoxide (B77818) (O₂⁻): Degradation of ATO induced by superoxide is considered unlikely. The reaction pathways are characterized by high activation energy or are endergonic, making them kinetically and thermodynamically unfavorable. nih.gov

Hydroperoxyl Radical (HO₂•): The hydroperoxyl radical demonstrates notable reactivity with ATO. It can participate in a rapid and reversible hydrogen atom transfer from the ATO molecule. Furthermore, the attachment of a hydroperoxyl radical to the ATO ring can initiate decomposition pathways that lead to the mineralization of the compound. nih.gov

Singlet Oxygen (¹O₂): Singlet oxygen is highly reactive towards ATO, more so than the hydroperoxyl radical. nih.gov The degradation is a multi-step process that commences with the attachment of singlet oxygen to the carbon atom of the C=N double bond in the triazole ring. This initial step forms an unstable intermediate that subsequently undergoes recyclization, ring opening, and the sequential elimination of stable inorganic molecules such as nitrogen gas (N₂), ammonia (B1221849) (NH₃), and carbon dioxide (CO₂). Isocyanic acid is formed as a transient intermediate, which then hydrolyzes to ammonia and carbon dioxide. The high exergonicity and calculated activation energies for these steps support the significant contribution of singlet oxygen to the environmental degradation of ATO. nih.gov

Hydrolysis: Direct hydrolysis of ATO is not a significant degradation pathway due to the high activation energy required for the process. nih.gov

The table below summarizes the findings from computational studies on the degradation of ATO by various reactive species.

Degradation PathwayReacting SpeciesReactivity/FeasibilityKey Products
Indirect Photolysis Superoxide (O₂⁻)Unlikely due to high activation energy-
Hydroperoxyl Radical (HO₂•)Induces decomposition via attachmentMineralization products
Singlet Oxygen (¹O₂)High; leads to rapid decompositionNitrogen gas, Ammonia, Carbon Dioxide
Hydrolysis Water (H₂O)Unlikely due to high activation energy-

Structure-Reactivity Relationships and Electronic Effects

The chemical behavior of this compound and related aminotriazoles is intrinsically linked to their electronic structure and the distribution of electron density within the molecule. Computational and experimental studies have been employed to understand these structure-reactivity relationships, particularly in reactions with electrophiles. researchgate.net

Key electronic factors influencing reactivity include global nucleophilicity, Fukui functions, and molecular electrostatic potential (MEP). researchgate.net

Fukui Functions and Molecular Electrostatic Potential (MEP): These tools are used to predict the most likely sites for electrophilic attack on a molecule. For aminotriazoles, analyses using Fukui functions and MEP indicate that reactions involving the exocyclic amino group should occur more readily for 3-amino-1H-1,2,4-triazoles than for the 5-amino isomers. researchgate.net This is because the electronic structure of the 3-amino isomer makes the lone pair of electrons on the amino nitrogen more available for reaction.

Substituent Effects: The reactivity of the aminotriazole core can be further modulated by the presence of other substituents. For example, the introduction of a 3-bromophenylamino moiety at position 3 of a 1,2,4-triazole scaffold has been shown to have a clear beneficial effect on biological activity in certain contexts. nih.gov This highlights how electronic effects from substituents can alter the reactivity and interaction of the entire molecule.

Hydrogen Bonding: The structure of aminotriazoles, rich in nitrogen and hydrogen atoms, allows for extensive intermolecular hydrogen bonding. nih.gov These interactions are crucial in the solid state, directing crystal packing and influencing physical properties. In solution, these same groups can interact with polar solvents, affecting solubility and the accessibility of reactive sites.

The following table provides a comparative overview of the predicted reactivity of aminotriazole isomers based on their structure.

IsomerPredicted Global NucleophilicityPredicted Reactivity at Amino Group
3-Amino-1H-1,2,4-triazoles HigherMore Favorable
5-Amino-1H-1,2,4-triazoles LowerLess Favorable

Advanced Spectroscopic and Crystallographic Characterization of 3 Amino 3,4 Dihydro 1,2,4 Triazol 5 One Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules in solution. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the mapping of the chemical environment of each atom within the triazolone ring and its substituents.

The chemical shifts observed in the NMR spectra of 4-amino-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives provide critical information about the electronic environment of the nuclei. Although data for the unsubstituted parent compound is limited, studies on its derivatives, where the core triazolone ring is present, offer valuable insights. The spectra are typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

The ¹H NMR spectrum characteristically displays signals for the amine (NH₂) and amide (NH) protons. In various 3-substituted-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, the exocyclic amino protons (NH₂) typically appear as a singlet around δ 5.18-5.28 ppm. nih.gov The endocyclic ring proton (NH) is significantly deshielded and appears as a singlet further downfield, generally in the range of δ 11.10-11.97 ppm. nih.govmdpi.com

In the ¹³C NMR spectrum, the most notable signal is that of the carbonyl carbon (C=O), which corresponds to the C5 position in the triazolone ring. This carbon is highly deshielded and its chemical shift is consistently observed in the range of δ 153.09-154.11 ppm. nih.govmdpi.com The C3 carbon of the triazole ring is also observed in the downfield region, with reported shifts around δ 145.10-147.86 ppm, depending on the substituent at that position. nih.govmdpi.com

Interactive Data Table: Representative NMR Chemical Shifts for the 4-Amino-2,4-dihydro-3H-1,2,4-triazol-3-one Moiety in Derivatives (Solvent: DMSO-d₆)

NucleusFunctional GroupChemical Shift (δ, ppm) RangeReference(s)
¹H-NH (ring)11.10 - 11.97 nih.govmdpi.com
¹H-NH₂ (amino)5.18 - 5.28 nih.gov
¹³CC5 (C=O)153.09 - 154.11 nih.govmdpi.com
¹³CC3145.10 - 147.86 nih.govmdpi.com

To further validate structural assignments, experimental NMR data are often correlated with theoretical parameters obtained from quantum chemical calculations. The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach for predicting NMR chemical shifts. nih.govresearchgate.net This method, typically employed with Density Functional Theory (DFT) at levels like B3LYP, calculates the isotropic nuclear magnetic shielding constants of the molecule in its optimized geometry. mdpi.comnih.gov

For derivatives of 4,5-dihydro-1H-1,2,4-triazol-5-one, researchers have demonstrated a strong linear correlation between the experimental ¹H and ¹³C NMR chemical shifts and the theoretically calculated values from GIAO methods. mdpi.comnih.govresearchgate.net This correlation confirms the proposed molecular structure and allows for the unambiguous assignment of complex signals. researchgate.net The process involves first optimizing the molecular geometry using a suitable basis set, such as 6-311G, before performing the GIAO calculations for the NMR shielding constants. mdpi.comnih.gov The successful application of this method provides a high degree of confidence in the structural characterization of this class of compounds. researchgate.net

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is essential for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.

The FT-IR spectrum of 3-Amino-3,4-dihydro-1,2,4-triazol-5-one and its derivatives provides clear evidence for its key structural features. The most prominent absorption bands are associated with the N-H and C=O functional groups.

Studies on 3-substituted-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones show characteristic absorption bands that confirm the structure. The N-H stretching vibrations of the amino (NH₂) and ring (NH) groups typically appear as strong, sharp bands in the region of 3199-3338 cm⁻¹. nih.govmdpi.com A very strong and distinct absorption band corresponding to the carbonyl (C=O) group stretch is observed in the range of 1682-1730 cm⁻¹. nih.govmdpi.com Additionally, the C=N stretching vibration of the triazole ring is found around 1574-1638 cm⁻¹. nih.govmdpi.com

Interactive Data Table: Characteristic FT-IR Absorption Bands for the 4-Amino-2,4-dihydro-3H-1,2,4-triazol-3-one Moiety in Derivatives

Vibrational ModeFunctional GroupFrequency Range (cm⁻¹)IntensityReference(s)
N-H stretch-NH₂ / -NH3199 - 3338Strong nih.govmdpi.com
C=O stretchCarbonyl1682 - 1730Strong nih.govmdpi.com
C=N stretchTriazole Ring1574 - 1638Medium nih.govmdpi.com

While basic FT-IR analysis identifies functional groups, a more detailed assignment of complex vibrational spectra often requires computational support. Potential Energy Distribution (PED) analysis is a theoretical method used to provide a quantitative assignment of vibrational bands. PED calculates the contribution of each internal coordinate (such as bond stretching, angle bending, or torsional rotations) to a specific normal mode of vibration.

This analysis is particularly useful for heterocyclic systems like triazoles, where ring vibrations can couple with substituent modes, making simple visual assignment of the spectrum difficult. By using PED, each absorption band in the experimental IR and Raman spectra can be assigned to specific, well-defined molecular motions. Although a specific PED analysis for the unsubstituted this compound is not detailed in the available literature, this methodology is standard practice in the vibrational analysis of complex organic molecules to achieve reliable band assignments.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. The molecular formula of this compound is C₂H₄N₄O, corresponding to a molecular weight of 100.08 g/mol .

In electron ionization mass spectrometry (EI-MS), the compound would first generate a molecular ion (M⁺˙) at a mass-to-charge ratio (m/z) of 100. The fragmentation of this molecular ion provides a unique fingerprint. For heterocyclic compounds like triazolones, fragmentation often proceeds through the loss of small, stable neutral molecules. libretexts.org A characteristic fragmentation pathway for this molecule would be the loss of isocyanic acid (HNCO), a common loss from cyclic ureides, resulting in a fragment ion at m/z 57. Other expected fragmentation patterns could involve the cleavage of the amino group or sequential losses of small molecules like N₂, CO, or HCN from the ring structure. nih.govmiamioh.edu For instance, a derivative such as 4-amino-3-(p-dimethylaminobenzylideneamino)-5-methyl-1,2,4-triazole shows a molecular ion peak at m/z 215, confirming its molecular weight. researchgate.net

Interactive Data Table: Predicted Electron Ionization Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment IdentityNeutral Loss
100[C₂H₄N₄O]⁺˙ (Molecular Ion)-
57[CH₃N₃]⁺˙HNCO
83[C₂H₃N₃O]⁺˙NH₃
72[C₂H₄N₂O]⁺˙N₂

Single Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structures

No specific single-crystal X-ray diffraction data, including unit cell parameters, space group, bond lengths, bond angles, or details of the supramolecular structure for this compound, were found in the searched literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvent Effects

Specific data on the UV-Vis absorption maxima (λmax), corresponding electronic transitions (e.g., π→π, n→π), and the effects of different solvents on these transitions for this compound are not available in the provided search results. While general principles of solvent effects on electronic spectra are well-documented researchgate.net, their specific application to this compound requires experimental data that could not be located.

Photoluminescence Spectroscopy

No information regarding the photoluminescence properties, such as emission spectra, quantum yields, or fluorescence lifetimes, for this compound could be identified in the searched scientific articles.

Computational Chemistry and Quantum Mechanical Insights into 3 Amino 3,4 Dihydro 1,2,4 Triazol 5 One

Ab Initio Molecular Dynamics (AIMD) Simulations

While DFT calculations typically focus on static, minimum-energy structures, Ab Initio Molecular Dynamics (AIMD) simulations provide a way to study the dynamic behavior of molecules over time. In an AIMD simulation, the forces acting on the atoms are calculated "on-the-fly" using quantum mechanics at each time step of the simulation. This allows for the exploration of molecular motion, conformational changes, and chemical reactions at finite temperatures.

For 3-Amino-3,4-dihydro-1,2,4-triazol-5-one, AIMD simulations could be employed to:

Study Tautomerization Dynamics: While static DFT can predict which tautomer is most stable, AIMD can simulate the proton transfer process itself, revealing the mechanism and energy barriers involved in the interconversion between tautomers in a condensed-phase environment.

Analyze Solvation Structure: By simulating the molecule in a box of solvent molecules (e.g., water), AIMD can provide a detailed picture of the hydrogen bonding network between the solute and solvent, revealing the structure of the solvation shells.

Simulate Vibrational Spectra in Solution: AIMD can be used to calculate vibrational spectra that inherently include the effects of temperature and intermolecular interactions, often leading to better agreement with experimental spectra recorded in solution.

Although computationally intensive, AIMD offers a bridge between the static picture from quantum chemistry and the dynamic reality of chemical systems, providing a more complete understanding of the molecule's behavior.

Simulating Reaction Dynamics at the Atomic Level

The study of reaction dynamics at the atomic level provides profound insights into the chemical transformations of molecules, particularly under conditions of extreme temperature or pressure. For energetic materials and heterocyclic compounds, reactive molecular dynamics (MD) simulations are a powerful tool to unravel complex decomposition mechanisms. The ReaxFF reactive force field, which is derived from quantum mechanics calculations, is particularly suited for this purpose as it can model the formation and breaking of chemical bonds during a simulation. researchgate.netnih.gov

While specific reaction dynamics simulations for this compound are not extensively documented in the reviewed literature, the methodology has been successfully applied to structurally similar compounds, such as 3-Nitro-1,2,4-triazol-5-one (NTO). researchgate.netnih.gov In these studies, non-equilibrium ReaxFF-MD simulations are used to investigate shock-induced chemical reactions at the molecular level. researchgate.net The process involves developing a highly accurate, compound-specific force field by training it against extensive quantum mechanics data, including bond dissociation curves, valence angle bending curves, and unimolecular decomposition pathways. nih.gov

Simulations on NTO under shock loading have revealed detailed decomposition pathways. nih.gov Key initial steps include the formation of molecular clusters, followed by the dissociation of single molecules from these clusters. nih.gov The primary decomposition mechanisms identified were the elimination of an NO2 group and the cleavage of the heterocyclic ring. nih.gov These simulations can track the evolution of molecular fragments and predict the chain reactions that govern the material's decomposition, offering an atom-scale understanding that is difficult to obtain through experimental means alone. researchgate.net This approach provides a robust framework for investigating the reaction dynamics of this compound.

Understanding Adsorption and Surface Interactions

Computational methods are instrumental in elucidating how molecules like this compound and its derivatives interact with various surfaces. This understanding is critical for applications such as corrosion inhibition, material science, and catalysis. Density Functional Theory (DFT) and molecular dynamics simulations are used to model the adsorption process, revealing the nature of the inhibitor-metal bond and the formation of protective films. researchgate.netnih.gov

In the context of corrosion inhibition, studies on related triazole compounds, such as 3-amino-1,2,4-triazole-5-thiol (3ATA5T) and 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS), show that these molecules strongly adsorb onto metal surfaces like carbon steel. researchgate.netnih.gov This adsorption blocks the active corrosion sites, thereby reducing the corrosion rate. idk.org.rs Computational models can determine the preferred orientation of the molecule on the surface and the specific atoms involved in the interaction. The process often involves both chemical adsorption (chemisorption), through the sharing of electrons between the inhibitor and metal atoms, and physical adsorption (physisorption) due to electrostatic interactions. nih.gov

Beyond corrosion, surface interactions are key in other advanced applications. For instance, 4H-3-amino-1,2,4-triazole (4-HTAZ) has been investigated as a passivating agent for perovskite solar cells. acs.org Computational analysis of its electrostatic potential reveals that the molecule can act as a bidentate passivator, simultaneously addressing both cationic (undercoordinated Pb2+) and anionic (undercoordinated I–) defects on the perovskite surface through its amino group and triazole ring nitrogens. acs.org Similarly, DFT studies on the interaction of 3-nitro-1,2,4-triazol-5-one (NTO) with water molecules have quantified the intermolecular hydrogen bonding and electron transfer, providing insight into its solubility and stability in aqueous environments. researchgate.net

Table 1: Research Findings on Adsorption and Surface Interactions of Triazole Derivatives

Compound Substrate Method Key Findings Reference
3-amino-1,2,4-triazole-5-thiol (3ATA5T) Carbon Steel Electrochemical, DFT Strong adsorption of protonated inhibitor molecules forms a protective film. researchgate.net
4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) Low Carbon Steel SEM, AFM, DFT Adsorption follows the Langmuir model, indicating monolayer formation. nih.gov
4H-3-amino-1,2,4-triazole (4-HTAZ) Perovskite DFT Bidentate chelation passivates both cationic and anionic surface defects. acs.org
3-(4-chlorophenyl)-7-methyl-5H- researchgate.netresearchgate.netwikipedia.orgtriazolo[3,4-b] researchgate.netwikipedia.orgdntb.gov.uathiadiazin-6(7H)-one (CTT) Copper PDP, EIS, DFT Adsorption on the metal surface blocks active sites, inhibiting the corrosion process. idk.org.rs

Natural Bond Orbital (NBO) Analysis for Delocalization and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. wikipedia.org This method is invaluable for understanding electron delocalization effects, which are described as departures from this idealized Lewis structure. wikipedia.org Delocalization is quantified by analyzing the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (typically antibonds). wikipedia.orgwisc.edu

In the context of triazole derivatives, NBO analysis reveals the intramolecular charge transfer and electron delocalization that contribute to molecular stability. researchgate.net For a related compound, 1-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-3-benzyl-1H-1,2,4-triazol-5(4H)-one, NBO calculations identified significant stabilizing interactions. researchgate.net These include the delocalization of lone pair (LP) electrons from nitrogen and oxygen atoms into the antibonding (σ) orbitals of adjacent bonds. researchgate.net For example, interactions like LP(N) → σ(C-N) and LP(O) → σ*(C-N) provide extra stabilization energy to the molecule. researchgate.net

The magnitude of the stabilization energy (E(2)) associated with each donor-acceptor interaction indicates its importance. Higher E(2) values signify stronger delocalization. NBO analysis can also reveal charge distribution, showing that in many triazole derivatives, the triazole nitrogen atoms possess electrophilic character, while exocyclic amino groups have nucleophilic character. researchgate.net This charge separation and the delocalization effects are crucial for understanding the molecule's reactivity, intermolecular interactions, and properties like corrosion inhibition, where charge transfer from the inhibitor molecule to the metal surface is a key mechanism. researchgate.net

Table 2: Illustrative NBO Donor-Acceptor Interactions in a Triazol-5-one Derivative Data based on analysis of a similar core structure, 1-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-3-benzyl-1H-1,2,4-triazol-5(4H)-one.

Donor NBO Acceptor NBO Interaction Type Stabilization Energy (E(2)) Description Reference
LP(N1) σ*(C2-N2) Lone Pair → Antibond High Delocalization of lone pair on N1 into the C2-N2 antibond. researchgate.net
LP(N3) σ*(C1-O2) Lone Pair → Antibond High Delocalization of lone pair on N3 into the C1-O2 antibond. researchgate.net
LP(O2) σ*(C1-N1) Lone Pair → Antibond High Delocalization of lone pair on the carbonyl oxygen into the C1-N1 antibond. researchgate.net
σ(N2-N3) σ*(C2-C3) Bond → Antibond Moderate Delocalization from the N2-N3 bonding orbital into the C2-C3 antibond. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to study the electronic excited states of molecules. It allows for the calculation and prediction of electronic absorption spectra (like UV-Vis spectra), providing information on the wavelengths of maximum absorption (λmax), oscillator strengths (which relate to the intensity of the absorption), and the nature of the underlying electronic transitions. researchgate.net

For molecules like this compound, TD-DFT can predict how the molecule will interact with light. This is essential for understanding its photophysical properties and for applications in areas like photosensitizers or optical materials. Computational studies on related 1,2,4-triazole (B32235) derivatives have successfully used TD-DFT to calculate their electronic spectra. researchgate.net The results are often compared with experimentally measured spectra to validate the computational model.

The analysis of TD-DFT output allows for the assignment of specific electronic transitions, such as π→π* (transitions from a pi bonding orbital to a pi antibonding orbital) or n→π* (transitions from a non-bonding orbital, like a lone pair on a nitrogen or oxygen atom, to a pi antibonding orbital). researchgate.net For example, in a study on a 1,2,4-triazol-5(4H)-one derivative, TD-DFT calculations were performed to assign the important electronic transitions observed in its spectrum. researchgate.net This level of detail helps in understanding the relationship between the molecular structure and its electronic properties, guiding the design of new molecules with tailored optical characteristics.

Table 3: Representative TD-DFT Data for a Triazole Derivative This table illustrates the type of data obtained from TD-DFT calculations on triazole compounds.

Calculated λmax (nm) Oscillator Strength (f) Major Contribution Transition Type Reference
280 0.15 HOMO → LUMO π→π* researchgate.net
245 0.08 HOMO-1 → LUMO π→π* researchgate.net
310 0.01 HOMO → LUMO+1 n→π* researchgate.net

Note: HOMO = Highest Occupied Molecular Orbital, LUMO = Lowest Unoccupied Molecular Orbital. The values are illustrative based on findings for related structures.

Predictive Modeling of Chemical Properties (e.g., reactivity indices related to corrosion inhibition)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict the chemical reactivity of molecules. This is especially valuable in fields like corrosion science, where the goal is to design effective inhibitor molecules. By calculating a set of "reactivity indices," researchers can predict a molecule's potential to act as a corrosion inhibitor before it is synthesized or tested experimentally. researchgate.netnih.gov

These indices are derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). researchgate.net

EHOMO : Represents the electron-donating ability of a molecule. A higher EHOMO value indicates a greater tendency to donate electrons to the empty orbitals of a metal surface, which is a key step in chemisorption. researchgate.net

ELUMO : Represents the electron-accepting ability. A lower ELUMO value suggests a greater capacity to accept electrons.

Energy Gap (ΔE = ELUMO - EHOMO) : A small energy gap implies higher reactivity, as electrons can be more easily excited. For inhibitors, a low ΔE facilitates adsorption on the metal surface. nih.gov

Other important reactivity descriptors include:

Global Hardness (η) and Softness (σ) : Hardness is a measure of resistance to charge transfer, while softness is the reciprocal of hardness. Soft molecules are generally more reactive and better corrosion inhibitors. nih.gov

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.

Dipole Moment (μ) : A higher dipole moment can increase the adsorption of a molecule onto a metal surface through electrostatic interactions. researchgate.net

Studies on various triazole derivatives have shown a strong correlation between these computationally predicted indices and experimentally measured corrosion inhibition efficiencies. researchgate.netnih.gov For example, the high inhibition efficiency of 3-amino-1,2,4-triazole-5-thiol was successfully explained by its quantum chemical parameters. researchgate.net This predictive modeling approach accelerates the discovery of new, effective corrosion inhibitors by allowing for the virtual screening of many candidate molecules. idk.org.rs

Table 4: Quantum Chemical Reactivity Indices and Their Significance in Corrosion Inhibition

Parameter Formula Significance for Corrosion Inhibition Reference
Energy of HOMO (EHOMO) - Higher value indicates better electron-donating ability and stronger adsorption. researchgate.net
Energy of LUMO (ELUMO) - Lower value indicates better electron-accepting ability. researchgate.net
Energy Gap (ΔE) ELUMO - EHOMO Lower value indicates higher reactivity and better inhibition efficiency. nih.gov
Hardness (η) (ELUMO - EHOMO) / 2 Lower value (softness) indicates higher reactivity and better inhibition. nih.gov
Softness (σ) 1 / η Higher value indicates higher reactivity and better inhibition. nih.gov
Electronegativity (χ) -(ELUMO + EHOMO) / 2 Indicates the molecule's ability to attract electrons. nih.gov
Dipole Moment (μ) - Higher value can enhance physisorption on the metal surface. researchgate.net

Coordination Chemistry of 3 Amino 3,4 Dihydro 1,2,4 Triazol 5 One As a Ligand

Design Principles for Triazolone-Based Ligands

The design of ligands is a critical aspect of coordination chemistry, as the ligand's structure dictates the resulting complex's geometry, stability, and reactivity. For triazolone-based ligands like 3-Amino-3,4-dihydro-1,2,4-triazol-5-one, the design principles revolve around the strategic use of its inherent donor sites to achieve specific coordination modes and denticities.

The molecular structure of this compound features several potential donor atoms, each with lone pairs of electrons that can be donated to a metal center to form a coordinate covalent bond. These sites include:

Nitrogen (N): The triazole ring contains three nitrogen atoms. The exocyclic amino group (-NH2) also possesses a nitrogen atom with a lone pair. The pyridinic and pyrrolic nitrogen atoms within the triazole ring can act as electron donors. acs.org

Oxygen (O): The carbonyl group (C=O) at the 5-position of the triazole ring has an oxygen atom with lone pairs, making it a potential coordination site.

Sulfur (S) and Selenium (Se): While the primary compound contains an oxygen atom at the 5-position, analogous ligands where the oxygen is replaced by sulfur (a thione) or selenium (a selenone) are also of interest in coordination chemistry. nih.govresearchgate.net These heavier chalcogens are softer donor atoms and can exhibit different coordination preferences compared to oxygen. The thione- and mercapto-substituted 1,2,4-triazoles are known to possess a range of biological activities. researchgate.net

The presence of both hard (N, O) and potentially soft (S, Se) donor atoms makes triazolone-based ligands versatile for coordinating with a variety of metal ions.

The number of donor atoms in a single ligand that bind to the central metal ion is known as its denticity. This compound can exhibit different chelation modes and denticities depending on the reaction conditions and the nature of the metal ion.

Monodentate: The ligand can coordinate to a metal center through a single donor atom, such as one of the ring nitrogens or the carbonyl oxygen.

Bidentate: The ligand can act as a chelating agent, binding to the metal ion through two donor atoms simultaneously. For instance, it can form a stable five-membered ring by coordinating through the exocyclic amino nitrogen and a neighboring ring nitrogen. Another possibility is coordination involving a ring nitrogen and the carbonyl oxygen. Bidentate coordination generally leads to more stable complexes compared to monodentate coordination due to the chelate effect. Molecules with multiple active sites can form stable chelation structures through bidentate coordination modes. acs.org

Bridging: The ligand can bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. This can occur, for example, if one metal ion coordinates to the amino group and a ring nitrogen, while a second metal ion coordinates to another ring nitrogen or the carbonyl oxygen.

The flexibility in coordination modes allows for the construction of a diverse range of architectures, from discrete mononuclear complexes to one-, two-, or three-dimensional coordination polymers.

Synthesis and Characterization of Metal-Triazolone Complexes

The synthesis of metal-triazolone complexes typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The resulting complexes are then characterized using various spectroscopic and analytical techniques to determine their structure and properties.

This compound and its derivatives are capable of forming stable complexes with a variety of transition metal ions. The choice of metal ion influences the coordination geometry and the properties of the resulting complex. For instance, studies on the related ligand, 3-amino-1H-1,2,4-triazole-5-carboxylic acid, have demonstrated the formation of complexes with Zn(II), Mn(II), Fe(III), and Cd(II). mdpi.comnih.gov The synthesis of these complexes can be achieved through methods such as slow evaporation, diffusion, or hydrothermal reactions. mdpi.comnih.gov Similarly, complexes of other triazole derivatives with Ni(II), Co(II), and Cu(II) have been synthesized and characterized. nih.govginekologiaipoloznictwo.com The coordination of these metal ions with this compound is expected to yield complexes with diverse structural and electronic properties.

Metal IonExpected Coordination NumberPotential GeometryReference
Ni(II)4, 6Square Planar, Octahedral nih.gov
Co(II)4, 6Tetrahedral, Octahedral ginekologiaipoloznictwo.com
Cu(II)4, 6Square Planar, Distorted Octahedral nih.gov
Pd(II)4Square Planar researchgate.net
Zn(II)4, 5, 6Tetrahedral, Trigonal Bipyramidal, Octahedral mdpi.comnih.gov

Spectroscopic techniques are invaluable for confirming the formation of metal-ligand complexes and for elucidating their structures.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand exhibits characteristic absorption bands for its functional groups. Upon coordination to a metal ion, the vibrational frequencies of the groups involved in bonding are expected to shift. For example, a shift in the stretching frequency of the C=O group can indicate its involvement in coordination. Similarly, changes in the N-H stretching and bending vibrations of the amino group and the triazole ring can provide evidence of coordination through these nitrogen atoms. In complexes of 1,2,4-triazole (B32235), the C=N stretching frequency is often observed to be lowered upon coordination. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying the structure of diamagnetic complexes in solution. The chemical shifts of the protons and carbons in the ligand are sensitive to their electronic environment. Upon complexation, the signals of the nuclei near the coordination site will experience a shift. For instance, if the amino group is involved in coordination, the chemical shift of the -NH2 protons would be altered. The tautomeric forms of triazoles in solution can also be identified using NMR spectroscopy. ufv.br

Spectroscopic TechniqueObserved Change Upon ComplexationInterpretationReference
IR SpectroscopyShift in ν(C=O) and ν(N-H) bandsCoordination through carbonyl oxygen and/or amino nitrogen researchgate.net
¹H NMR SpectroscopyShift in the signals of protons adjacent to donor atomsIdentification of the coordination sites researchgate.netufv.br
¹³C NMR SpectroscopyShift in the signals of carbons adjacent to donor atomsConfirmation of the coordination sites ufv.br
Metal Complex Example (with similar ligand)Coordination GeometryKey Structural FeaturesReference
[Zn(Hatrc)₂(H₂O)]Distorted Trigonal BipyramidalMetal center coordinated to one water molecule and two ligand moieties. mdpi.comnih.gov
[Fe₂(Hatrc)₄(OH)₂]·6H₂ODistorted OctahedralDinuclear complex with bridging hydroxyl groups. mdpi.comnih.gov
[Cd(Hatrc)₂(H₂O)]nNot specified, forms 1D coordination polymerPolymeric chain structure. mdpi.comnih.gov

Influence of Metal Coordination on Ligand Electronic Structure

The coordination of a metal ion to the this compound ligand induces significant perturbations in its electronic structure. This redistribution of electron density upon complexation can be observed and quantified through various spectroscopic and analytical techniques. The primary modes of coordination for this ligand are anticipated to involve the nitrogen atoms of the triazole ring and potentially the exocyclic amino group or the carbonyl oxygen, making it a versatile ligand.

The formation of a coordinate bond, where the ligand donates a lone pair of electrons to a metal center, inherently alters the electron density across the entire ligand framework. This change is not localized to the donor atom but is propagated through the π-system and sigma bonds of the heterocycle. The nature and magnitude of this electronic redistribution are dependent on several factors, including the identity of the metal ion (its size, charge, and electronegativity), the coordination geometry, and the presence of other ligands in the coordination sphere.

Detailed research findings on the specific coordination complexes of this compound are not extensively available in the public domain. However, based on the well-established principles of coordination chemistry and studies of closely related 1,2,4-triazole derivatives, the following effects on the ligand's electronic structure can be anticipated.

Spectroscopic Evidence of Electronic Perturbation

Infrared (IR) spectroscopy is a powerful tool for probing the changes in bond vibrations upon metal coordination. For this compound, key vibrational modes are sensitive to changes in electron density. Coordination through a ring nitrogen atom typically leads to a shift in the stretching frequencies of the C=N and N-N bonds within the triazole ring. Generally, these bands are expected to shift to higher wavenumbers (a blue shift) due to the stiffening of the ring structure upon coordination. Conversely, the stretching vibration of the C=O group would be a key indicator of its involvement in coordination. If the carbonyl oxygen coordinates to the metal, a significant decrease in its stretching frequency (a red shift) is expected due to the weakening of the C=O double bond character. Similarly, shifts in the N-H stretching and bending vibrations of the amino group and the ring can provide evidence of their participation in coordination or hydrogen bonding within the complex.

Nuclear Magnetic Resonance (NMR) spectroscopy offers further insight into the electronic environment of the ligand's atoms. The chemical shifts of protons (¹H NMR) and carbon atoms (¹³C NMR) are highly sensitive to the electron density around them. Upon coordination to a paramagnetic metal ion, significant broadening and shifting of NMR signals can occur, often rendering the spectra complex to interpret. For diamagnetic metal complexes, coordination typically leads to a downfield shift of the signals for nuclei near the coordination site, reflecting a deshielding effect due to the withdrawal of electron density by the metal ion. The observation of changes in the chemical shifts of the C-H, N-H, and the carbon atoms of the triazole ring and carbonyl group can help to elucidate the coordination mode.

Electronic spectroscopy (UV-Vis) reveals changes in the energy of electronic transitions within the ligand. The π → π* and n → π* transitions of the triazole ring and carbonyl group are expected to be affected by metal coordination. Coordination can lead to a shift in the absorption maxima (either a hypsochromic/blue shift or a bathochromic/red shift) and a change in the molar absorptivity. These changes are indicative of the alteration of the energy levels of the molecular orbitals involved in the electronic transitions.

Crystallographic Data

Single-crystal X-ray diffraction provides the most definitive evidence of the structural changes in the ligand upon coordination. It allows for the precise determination of bond lengths and angles in the metal complex. Coordination to a metal ion is expected to cause measurable changes in the bond lengths within the this compound ligand. For example, if a ring nitrogen atom coordinates to the metal, the adjacent C-N bond lengths may be altered. Similarly, coordination of the carbonyl oxygen would lead to an elongation of the C=O bond. Changes in the bond angles of the triazole ring can also occur to accommodate the coordination geometry of the metal ion.

While detailed experimental data tables for the coordination complexes of this compound are not readily found in published literature, the principles outlined above provide a framework for how metal coordination would influence its electronic structure. The table below summarizes the expected changes in key parameters.

Table 1: Expected Influence of Metal Coordination on Spectroscopic and Structural Parameters of this compound

Parameter Expected Change upon Coordination Rationale
IR Spectroscopy
ν(C=N) (ring) Shift to higher frequency Increased bond order and ring rigidity upon N-coordination.
ν(C=O) Shift to lower frequency Weakening of the C=O bond upon O-coordination.
ν(N-H) (amino) Shift in frequency Involvement in coordination or hydrogen bonding.
NMR Spectroscopy
¹H & ¹³C Chemical Shifts Downfield shifts for nuclei near coordination site Deshielding due to electron withdrawal by the metal ion (for diamagnetic complexes).
UV-Vis Spectroscopy
π → π* / n → π* Shift in λmax Alteration of molecular orbital energy levels.
X-ray Crystallography
M-N / M-O bond Formation of new bond Direct evidence of coordination.
C=O bond length Elongation If coordinated through oxygen.

Supramolecular Chemistry and Non Covalent Interactions of 3 Amino 3,4 Dihydro 1,2,4 Triazol 5 One Derivatives

Hydrogen Bonding Networks in Crystalline and Amorphous States

Hydrogen bonding is a predominant force in the solid-state structures of 1,2,4-triazole (B32235) derivatives, dictating molecular packing and influencing physical properties. The specific arrangement of these bonds leads to the formation of well-defined, repeating structural patterns known as motifs.

In the crystalline state, derivatives of 3-amino-3,4-dihydro-1,2,4-triazol-5-one form extensive and robust hydrogen-bonding networks. These networks are often three-dimensional, arising from a hierarchy of interactions that build up from simple dimers to complex layered structures.

A notable example is observed in the crystal structure of 5-Amino-3-(4H-1,2,4-triazol-4-yl), a related triazole derivative. The structure is characterized by an extensive network of N—H⋯N hydrogen bonds. nih.gov The primary motif involves a double donation of hydrogen atoms from the 5-amino-3-(1,2,4-triazole) moiety of one molecule to the 1,2,4-triazole group of an adjacent molecule, forming a distinct R₂²(7) graph set motif. nih.gov These interactions link individual molecules into supramolecular zigzag chains, which are further interconnected by additional hydrogen bonds to form a two-dimensional supramolecular layer. nih.gov

Similarly, in 4-Amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one, both O-H⋯O and N-H⋯O hydrogen bonds are crucial in linking adjacent molecules. nih.gov These interactions create infinite layers, which are then connected into a three-dimensional network by further hydrogen bonding involving the second hydrogen atom of the amino group. nih.gov

The introduction of different functional groups, such as a thione group in place of the carbonyl, alters the hydrogen bonding landscape. In 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione, molecules are linked by N—H⋯O hydrogen bonds to form chains. nih.gov These chains are subsequently connected through O—H⋯S interactions to create corrugated layers, and finally, N—H⋯N and N—H⋯S hydrogen bonds link these layers into a complete three-dimensional network. nih.gov Another derivative, 3-(4-Amino-3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl)-3-(2-furyl)-1-phenylpropan-1-one, forms centrosymmetric dimers through intermolecular N—H⋯S hydrogen bonds. nih.gov

Table 1: Examples of Intermolecular Hydrogen Bonding in Triazole Derivatives
CompoundHydrogen Bond Type(s)Resulting Supramolecular StructureReference
5-Amino-3-(4H-1,2,4-triazol-4-yl)N—H⋯NZigzag chains forming 2D layers nih.gov
4-Amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-oneO—H⋯O, N—H⋯O3D network of interconnected layers nih.gov
4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thioneN—H⋯O, O—H⋯S, N—H⋯N3D network of corrugated layers nih.gov
3-(4-Amino-3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl)-3-(2-furyl)-1-phenylpropan-1-oneN—H⋯SCentrosymmetric dimers nih.gov

This principle has been effectively utilized in the design of planar tricyclic energetic compounds where an amino-1,2,4-triazole serves as the central ring. nih.gov The presence of an amino group in the central ring facilitates the formation of intra-HBs, which are crucial for enhancing molecular planarity. nih.gov This enhanced planarity can lead to more effective π–π stacking interactions in the solid state. For example, in novel tricyclic compounds like 1,3-di(1H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine (ATDT), the introduction of intramolecular hydrogen bonds results in excellent molecular planarity. nih.gov In other systems, such as 4-{1-(2-hydroxyphenyl)-3-oxo-1,3-diphenylpropyl}-3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-one, an intramolecular O—H⋯N hydrogen bond is present, contributing to the molecule's specific conformation. nih.gov The molecule of 4-Amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one is also observed to be nearly planar, a feature stabilized by the potential for internal hydrogen bonding. nih.gov

Table 2: Influence of Intramolecular Hydrogen Bonding on Molecular Conformation
Compound Class/ExampleIntramolecular H-Bond TypeEffect on ConformationReference
Tricyclic energetic compounds (e.g., ATDT)N-H···NEnhances molecular planarity, promoting coplanarity of heterocyclic rings. nih.gov
4-{1-(2-hydroxyphenyl)-3-oxo-1,3-diphenylpropyl}-3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-oneO—H⋯NContributes to a specific, relatively rigid conformation. nih.gov
4-Amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-oneNot specified, but impliedMolecule is nearly planar, suggesting stabilizing internal interactions. nih.gov

Anion Recognition Phenomena Mediated by Triazole Scaffolds

The 1,2,4-triazole ring has emerged as an effective structural motif for the recognition and binding of anions. rsc.org This capability is largely attributed to the acidic C-H proton on the triazole ring, which can act as a hydrogen bond donor to an anionic guest. rsc.org This makes triazole-based receptors distinct from many other classes of anion binders. The strategic placement of triazole units within a larger molecular framework allows for the design of hosts with high affinity and selectivity for specific anions.

Studies on tetratriazole host molecules demonstrate their ability to cooperatively bind anions such as chloride, acetate, and benzoate (B1203000) through hydrogen bonds. acs.orgmagritek.com The binding strength of these interactions can be quantified using techniques like Nuclear Magnetic Resonance (NMR) titration to determine the association constant (Kₐ). magritek.com For instance, a tetratriazole host exhibited moderate binding constants for various tetraalkylammonium salts of benzoate and chloride. acs.org

The utility of this anion-binding capability extends to organocatalysis, where chiral triazoles have been employed as C-H bond-based donors for anion-binding catalysis. nih.gov This approach has proven effective in enantioselective dearomatization reactions, highlighting the practical application of the fundamental principles of anion recognition by triazole scaffolds. nih.gov

Table 3: Anion Recognition by Triazole-Based Hosts
Host SystemAnion(s) BoundKey InteractionApplication/FindingReference
Tetratriazole macrocycleChloride, Acetate, BenzoateCooperative C-H···anion hydrogen bondsDemonstrated moderate binding constants; binding influenced by salt dissociation. acs.orgmagritek.com
Chiral triazolesAnionic intermediatesC-H bond donationEffective in enantioselective organocatalysis (Reissert-type reactions). nih.gov
General triazole motifVarious anionsAcidic C-H hydrogen bondingEstablished as a versatile and effective motif for anion receptor design. rsc.org

Self-Assembly Processes and Molecular Aggregates Formation

The directional and specific nature of hydrogen bonds in this compound derivatives drives their self-assembly into well-ordered, higher-level structures. This process is not random; rather, it follows predefined patterns encoded in the molecule's structure, leading to the formation of complex molecular aggregates.

The formation of supramolecular zigzag chains from individual molecules of 5-Amino-3-(4H-1,2,4-triazol-4-yl) via R₂²(7) hydrogen bonding motifs is a clear example of one-dimensional self-assembly. nih.gov These chains further assemble into two-dimensional layers, demonstrating a hierarchical self-assembly process. nih.gov

In the context of anion recognition, the interaction between a host and guest can lead to the formation of larger aggregates. For example, studies have shown that in certain solvents, a cation can form an aggregate with the anion-host complex, demonstrating the formation of a multi-component molecular aggregate. magritek.com The formation of such larger species is a key factor to consider in the quantitative analysis of binding events in solution. magritek.com The ability of triazoles to form stable, predictable interactions also allows them to be used as "linker" units to connect other molecular components, such as peptides, into specific arrangements like β-turns, further showcasing their role in directed self-assembly. nih.gov

Q & A

Q. How are electronic properties (HOMO-LUMO, NLO) modeled for triazolone derivatives?

  • Methodological Answer : DFT/B3LYP calculates HOMO-LUMO gaps (e.g., 4–5 eV) to predict reactivity. Nonlinear optical (NLO) properties (e.g., hyperpolarizability β) are derived from Mulliken charges. Software like VEDA4 assigns vibrational modes for IR intensity matching .

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